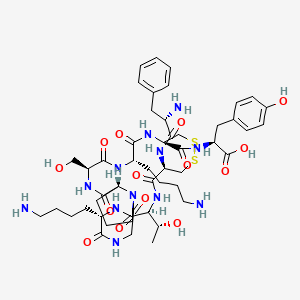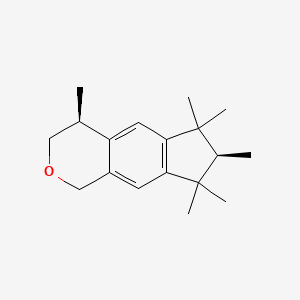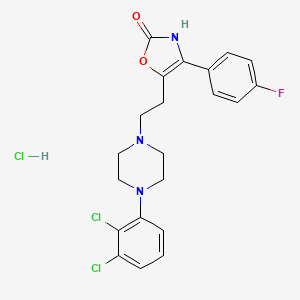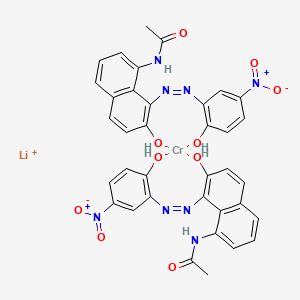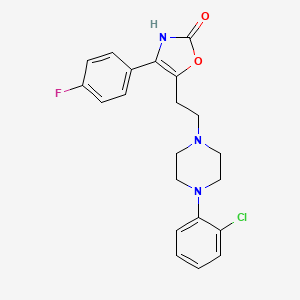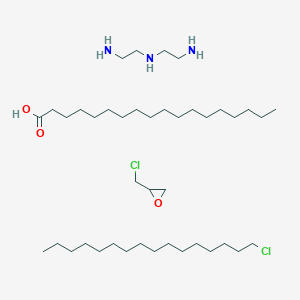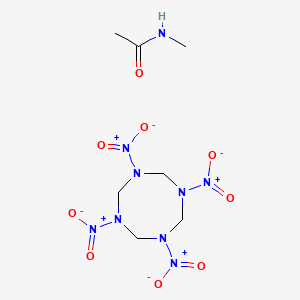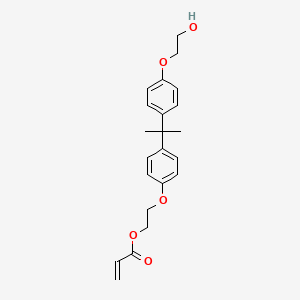
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate is a complex organic compound known for its versatile applications in various fields, including polymer chemistry, materials science, and biomedical engineering. This compound features a unique structure that combines an acrylate group with a phenyl ring substituted with hydroxyethoxy and methylethyl groups, making it a valuable monomer for synthesizing specialized polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-hydroxyethoxy)phenol and isobutylbenzene.
Etherification: The first step involves the etherification of 4-(2-hydroxyethoxy)phenol with isobutylbenzene under basic conditions to form 4-(1-(4-(2-hydroxyethoxy)phenyl)-1-methylethyl)phenol.
Acrylation: The final step is the acrylation of the phenolic compound using acryloyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound readily undergoes free-radical polymerization to form polymers with unique properties.
Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alcohols.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Phenols: Various substituted phenolic compounds depending on the nucleophile used.
Oxidized Products: Aldehydes, ketones, or carboxylic acids.
Reduced Products: Alcohols or alkanes.
Scientific Research Applications
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate has numerous applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing specialty polymers with tailored properties for specific applications.
Biomedical Engineering: Utilized in the development of biocompatible materials for medical devices, drug delivery systems, and tissue engineering scaffolds.
Materials Science: Employed in the creation of advanced materials with unique mechanical, thermal, and optical properties.
Environmental Science: Investigated for its potential in creating environmentally friendly materials and coatings.
Mechanism of Action
The mechanism by which 2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The acrylate group undergoes free-radical polymerization, leading to the formation of high molecular weight polymers. The phenolic and hydroxyethoxy groups can interact with various biological molecules, enhancing the biocompatibility and functionality of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl Methacrylate (HEMA): A widely used monomer in biomedical applications, known for its hydrophilicity and biocompatibility.
Polyethylene Glycol Diacrylate (PEGDA): Used in hydrogel formation for drug delivery and tissue engineering.
Acrylated Epoxidized Soybean Oil (AESO): A bio-based monomer used in sustainable polymer synthesis.
Uniqueness
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate stands out due to its unique combination of functional groups, which impart distinct properties such as enhanced hydrophilicity, biocompatibility, and the ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring specialized material properties.
Properties
CAS No. |
72004-73-0 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C22H26O5/c1-4-21(24)27-16-15-26-20-11-7-18(8-12-20)22(2,3)17-5-9-19(10-6-17)25-14-13-23/h4-12,23H,1,13-16H2,2-3H3 |
InChI Key |
JMVPGRARYOWXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



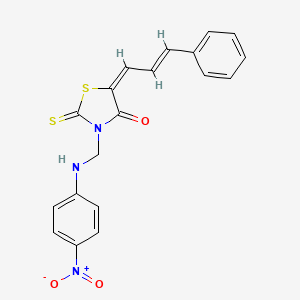
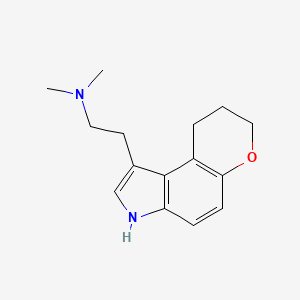
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
